molecular formula C34H28Cl2F6N2O6S2 B14390493 1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 88465-12-7

1,1'-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]

Cat. No.: B14390493
CAS No.: 88465-12-7
M. Wt: 809.6 g/mol
InChI Key: MXJGHZGEVXWYRG-UHFFFAOYSA-N
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Description

1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound characterized by its unique structure, which includes disulfide linkages, nitro groups, and trifluoromethyl-substituted benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Disulfide Linkages: This step involves the reaction of thiol groups with oxidizing agents to form disulfide bonds.

    Introduction of Nitro Groups: Nitration reactions are employed to introduce nitro groups onto the aromatic rings.

    Substitution Reactions: Halogenation and other substitution reactions are used to introduce chloro and trifluoromethyl groups onto the benzene rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] undergoes various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas and catalysts.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives.

Scientific Research Applications

1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the disulfide linkages can undergo cleavage and reformation, affecting the compound’s biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-{Disulfanediylbis[(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
  • 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone

Uniqueness

1,1’-{Disulfanediylbis[(butane-2,2-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is unique due to its combination of disulfide linkages, nitro groups, and trifluoromethyl-substituted benzene rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88465-12-7

Molecular Formula

C34H28Cl2F6N2O6S2

Molecular Weight

809.6 g/mol

IUPAC Name

2-chloro-1-[3-[2-[2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]butan-2-yldisulfanyl]butan-2-yl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C34H28Cl2F6N2O6S2/c1-5-31(3,23-17-21(9-11-27(23)43(45)46)49-29-13-7-19(15-25(29)35)33(37,38)39)51-52-32(4,6-2)24-18-22(10-12-28(24)44(47)48)50-30-14-8-20(16-26(30)36)34(40,41)42/h7-18H,5-6H2,1-4H3

InChI Key

MXJGHZGEVXWYRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])SSC(C)(CC)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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